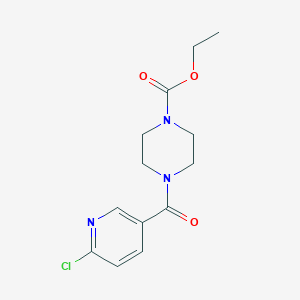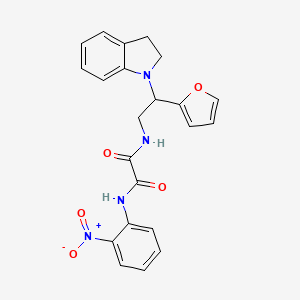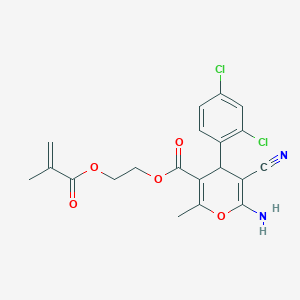
4-Bromo-3-fluoropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-3-fluoropicolinaldehyde” is a chemical compound with the CAS Number: 1289148-65-7 . It has a molecular weight of 204 and its IUPAC name is 4-bromo-3-fluoropicolinaldehyde . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “4-Bromo-3-fluoropicolinaldehyde” or similar compounds often involves direct lithiations and bromination reactions . For instance, a four-step protocol starting from thiophene with an overall yield of 47% has been reported .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-fluoropicolinaldehyde” is 1S/C6H3BrFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H . This indicates that the compound has a molecular formula of C6H3BrFNO .
Physical And Chemical Properties Analysis
“4-Bromo-3-fluoropicolinaldehyde” is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Photophysical Properties and Photoluminescence
The study of homologous bis-cyclometalated iridium(III) complexes, including variations with halogen substituents such as fluorine and bromine, has shown that halogenation can significantly affect the photophysical properties of these complexes. Specifically, the introduction of halogen atoms like bromine and fluorine into the molecular structure has been found to induce a blue shift in emission maxima, with a notable impact on the photoluminescence quantum yield and emission decay lifetimes. These findings are critical for the development of materials with specific optical properties, relevant for applications in light-emitting devices and sensors (Baranoff et al., 2012).
Organic Synthesis and Cross-Coupling Reactions
In organic synthesis, derivatives of picolinaldehyde, such as 4-bromo-3-fluoropicolinaldehyde, serve as versatile building blocks for the construction of complex molecules. Their utility has been demonstrated in the efficient synthesis of esters used as common intermediates in the production of pharmaceuticals and agrochemicals. The ability to engage in various cross-coupling reactions, including Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, highlights their importance in medicinal chemistry and material science for synthesizing biologically active compounds (Verdelet et al., 2011).
Development of Organic Light-Emitting Devices (OLEDs)
Research on iridium(III) complexes, particularly those incorporating 4-bromo-3-fluoropicolinaldehyde, has led to significant advancements in the efficiency of organic light-emitting devices (OLEDs). The strategic selection of carrier-transporting host materials and the fine-tuning of emissive layer compositions have enabled the achievement of high external quantum efficiencies and luminance, making these complexes highly beneficial for applications in display technology and lighting (Tokito et al., 2003).
Agricultural Chemistry Synthesis of Herbicides
The synthesis of novel fluoropicolinate herbicides through cascade cyclization demonstrates the application of fluorinated picolinaldehydes in agricultural chemistry. This method allows for the generation of picolinic acids with diverse substituents, offering new avenues for the development of herbicides with improved efficacy and specificity. Such advancements in synthetic methodology contribute to the sustainable management of agricultural pests and the enhancement of crop protection strategies (Johnson et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
4-bromo-3-fluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSZNUHQAFSZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoropicolinaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B2648191.png)



![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)






![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)